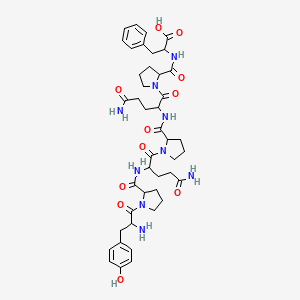

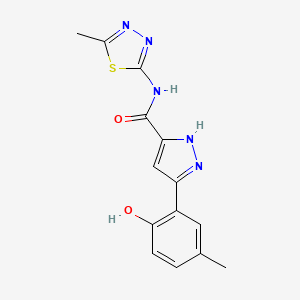

![molecular formula C5H4N4O2 B12113146 [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione CAS No. 211733-06-1](/img/structure/B12113146.png)

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et pharmaceutique. Ce composé est connu pour sa structure unique, qui comprend un cycle triazole fusionné à un cycle pyrimidine, et présente une variété d'activités biologiques. Il est couramment utilisé dans le développement de médicaments et d'autres agents thérapeutiques en raison de ses propriétés pharmacologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione peut être réalisée par diverses méthodes. Une approche courante implique la réaction d'énaminonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur et sans additif est écologique et donne des rendements de bons à excellents . Une autre méthode implique la réaction d'azinium-N-imines avec des nitriles via une réaction de cycloaddition [3+2] en présence d'acétate de cuivre .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes susmentionnées. L'utilisation d'irradiation micro-ondes et de méthodes mécano-chimiques permet une production efficace et évolutive, la rendant réalisable pour des applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des formes réduites du composé avec différents groupes fonctionnels.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes et peuvent introduire divers substituants sur les cycles triazole ou pyrimidine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que des amines et des thiols. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de this compound, qui peuvent présenter différentes activités biologiques et propriétés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec diverses cibles biologiques.

Médecine : Il s'est révélé prometteur en tant qu'agent anticancéreux, en particulier dans l'inhibition de la voie de signalisation ERK dans les cellules cancéreuses gastriques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les cellules cancéreuses, il inhibe la voie de signalisation ERK, ce qui entraîne une diminution des niveaux de phosphorylation d'ERK1/2, c-Raf, MEK1/2 et AKT. Cela entraîne l'inhibition de la croissance cellulaire et l'induction de l'apoptose . La capacité du composé à interagir avec diverses enzymes et récepteurs en fait un agent polyvalent en chimie médicinale .

Applications De Recherche Scientifique

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: It has shown promise as an anticancer agent, particularly in the inhibition of the ERK signaling pathway in gastric cancer cells.

Mécanisme D'action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the inhibition of cell growth and induction of apoptosis . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique avec des activités biologiques similaires, en particulier dans le traitement du cancer.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Connu pour son activité inhibitrice de CDK2, ce qui en fait un agent anticancéreux potentiel.

7-Hydroxy-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidine : Présente des propriétés pharmacologiques similaires et est utilisé dans diverses applications thérapeutiques.

Unicité

Ce qui distingue [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione, c'est sa structure unique, qui permet une large gamme de modifications chimiques et son large éventail d'activités biologiques. Sa capacité à inhiber plusieurs voies de signalisation et à interagir avec diverses cibles moléculaires en fait un composé précieux dans le développement de médicaments et d'autres domaines de la recherche scientifique .

Propriétés

Numéro CAS |

211733-06-1 |

|---|---|

Formule moléculaire |

C5H4N4O2 |

Poids moléculaire |

152.11 g/mol |

Nom IUPAC |

4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |

InChI |

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h2H,1H2,(H,6,7,8,10) |

Clé InChI |

HIPUIIULBPMUGO-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)NC2=NC=NN2C1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

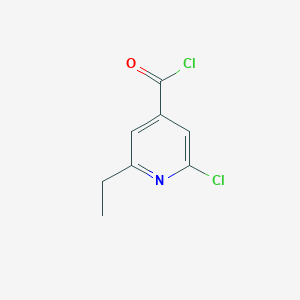

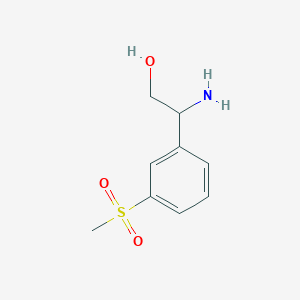

![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)

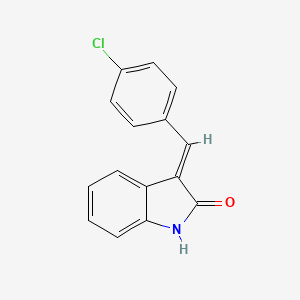

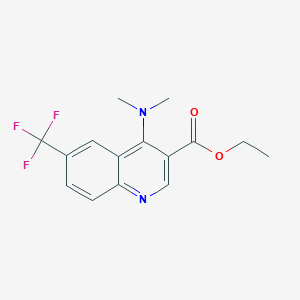

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)

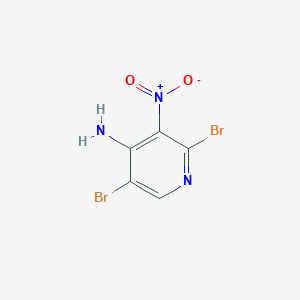

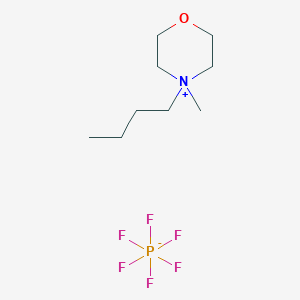

![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)

![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)

![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)